Bosentan-d4

Übersicht

Beschreibung

Bosentan-d4: ist eine deuteriummarkierte Variante von Bosentan, einem dualen Endothelin-Rezeptor-Antagonisten. Bosentan wird hauptsächlich zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt, indem es die Wirkung von Endothelin-Molekülen blockiert, die sonst die Verengung der Blutgefäße fördern und zu Bluthochdruck führen würden . Die Deuteriummarkierung in this compound befindet sich an der Hydroxyethoxy-Seitenkette, was es für verschiedene wissenschaftliche Studien nützlich macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Bosentan-Molekül. Dies wird typischerweise durch Deuterium-Austauschreaktionen oder durch Verwendung deuterierter Reagenzien während des Syntheseprozesses erreicht. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, aber sie beinhalten im Allgemeinen die Verwendung deuterierter Lösungsmittel und Katalysatoren, um die Einarbeitung von Deuteriumatomen zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Spezialgeräten, um die effiziente Einarbeitung von Deuteriumatomen sicherzustellen. Techniken wie Heißschmelzextrusion und Lösungsmittelverdampfung werden häufig eingesetzt, um this compound in großen Mengen zu produzieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Bosentan-d4 involves the incorporation of deuterium atoms into the Bosentan molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Techniques such as hot-melt extrusion and solvent evaporation are commonly used to produce this compound in large quantities .

Analyse Chemischer Reaktionen

Reaktionstypen: Bosentan-d4 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell für die Untersuchung der Stabilität, des Metabolismus und der potenziellen Wechselwirkungen der Verbindung mit anderen Molekülen .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können zur Oxidation von this compound verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden zur Reduktion von this compound verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat durchgeführt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deuterierte Analoga mit veränderten funktionellen Gruppen produzieren kann .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Bosentan-d4 serves as a valuable tool in pharmacokinetic research due to its deuterated structure, which enhances detection and quantification in biological samples.

- Isotopic Labeling : The presence of deuterium allows for improved mass spectrometry analysis, enabling researchers to differentiate between bosentan and its metabolites more effectively.

- Metabolism Pathways : Studies using this compound can elucidate the metabolic pathways involving bosentan, particularly through cytochrome P450 enzymes (CYP2C9 and CYP3A4), which are crucial for understanding drug interactions and individual variability in drug response.

Therapeutic Efficacy Evaluations

Bosentan is widely recognized for its efficacy in treating PAH. The application of this compound in clinical trials can enhance the understanding of its therapeutic effects.

- Clinical Trials : Research has demonstrated that bosentan significantly reduces pulmonary vascular resistance (PVR) and improves exercise capacity in patients with chronic thromboembolic pulmonary hypertension (CTEPH) . The use of this compound in these trials can help track the drug's pharmacodynamics more precisely.

- Long-term Outcomes : In studies involving patients with PAH secondary to connective tissue disease (CTD), bosentan treatment showed promising long-term survival rates, suggesting that this compound could be instrumental in assessing sustained therapeutic benefits over time .

Case Studies and Clinical Applications

Several case studies highlight the effectiveness of bosentan and its isotopically labeled counterpart.

- Case Study 1 : In a randomized controlled trial involving 157 patients with CTEPH, bosentan treatment led to a statistically significant reduction in PVR by 24.1% compared to placebo . Utilizing this compound could provide insights into individual patient responses based on metabolic profiling.

- Case Study 2 : A cohort study indicated that patients treated with bosentan showed stabilization in exercise capacity over time, contrasting with those on placebo who experienced deterioration . Applying this compound could help identify biomarkers associated with positive treatment responses.

Research and Development

This compound is primarily available for research purposes, allowing scientists to explore new therapeutic avenues.

- Drug Development : The unique properties of this compound facilitate the development of novel formulations or combination therapies aimed at enhancing efficacy or reducing side effects.

- Mechanistic Studies : Researchers can utilize this compound to investigate the underlying mechanisms of endothelin receptor antagonism and its impact on vascular remodeling associated with PAH.

Safety and Tolerability

Understanding the safety profile of bosentan through the lens of its deuterated form is crucial for patient management.

Wirkmechanismus

Bosentan-d4 exerts its effects by competitively antagonizing the binding of endothelin-1 to endothelin-A and endothelin-B receptors. Endothelin-1 is a neurohormone that causes vasoconstriction and promotes cell proliferation. By blocking these receptors, this compound prevents the deleterious effects of endothelin-1, leading to vasodilation and reduced blood pressure .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Ambrisentan: Ein weiterer Endothelin-Rezeptor-Antagonist, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird. Es zielt selektiv auf Endothelin-A-Rezeptoren ab.

Macitentan: Ein dualer Endothelin-Rezeptor-Antagonist, der Bosentan ähnelt, aber ein verbessertes Wirksamkeits- und Sicherheitsprofil aufweist.

Sitaxentan: Ein selektiver Endothelin-A-Rezeptor-Antagonist, der aufgrund von Sicherheitsbedenken vom Markt genommen wurde.

Einzigartigkeit von Bosentan-d4: Die Einzigartigkeit von this compound liegt in seiner Deuteriummarkierung, die seine Stabilität erhöht und präzise analytische Studien ermöglicht. Dies macht es zu einem wertvollen Werkzeug in der pharmakokinetischen und metabolischen Forschung und liefert Erkenntnisse, die mit nicht markierten Verbindungen nicht möglich sind .

Biologische Aktivität

Bosentan-d4 is a deuterated form of bosentan, a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and safety profile.

Overview of Bosentan

Bosentan is known for its ability to block endothelin receptors, specifically ETA and ETB receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor involved in the pathophysiology of PAH. By antagonizing these receptors, bosentan helps to relax blood vessels and improve blood flow.

Pharmacokinetics

Absorption and Distribution:

- Bioavailability: Approximately 50% when taken orally.

- Volume of Distribution: About 18 L.

- Protein Binding: Over 98%, mainly to albumin.

Metabolism:

Bosentan is metabolized in the liver by cytochrome P450 enzymes (CYP2C9 and CYP3A4) into active metabolites, which contribute to its overall pharmacological effect.

Elimination:

- Half-life: Approximately 5 hours.

- Clearance Rate: About 4 L/h in patients with PAH.

Bosentan acts as a competitive antagonist at both ETA and ETB receptors. It exhibits a higher affinity for the ETA receptor, which is primarily responsible for vasoconstriction. The blockade of these receptors leads to:

- Decreased pulmonary arterial pressure.

- Improved exercise capacity and functional class in PAH patients.

Clinical Efficacy

Bosentan has been extensively studied for its efficacy in improving symptoms and hemodynamics in PAH patients. A meta-analysis of randomized controlled trials highlighted several key outcomes:

| Outcome Measure | Bosentan Group | Placebo Group | P-value |

|---|---|---|---|

| Mean Pulmonary Arterial Pressure | -6.026 mmHg | Baseline | |

| 6-Minute Walk Distance (6-MWD) | +46.19 m | Baseline | |

| Clinical Worsening (Odds Ratio) | 0.252 | Baseline | |

| Functional Class Improvement | OR = 1.650 | Baseline |

These findings indicate that bosentan significantly improves exercise capacity, reduces clinical worsening, and enhances functional status compared to placebo .

Long-Term Effects

A long-term study over five years demonstrated sustained benefits from bosentan therapy:

- Survival Rate: 95% after five years.

- Treatment Success Rates: Declined from 95% at one year to 41% at five years, indicating diminishing but persistent efficacy over time .

Safety Profile

While bosentan is generally well tolerated, some adverse effects have been noted:

- Increased liver function test abnormalities compared to placebo.

- No significant difference in overall mortality rates between bosentan and placebo groups.

The incidence of serious adverse events was similar across both groups, suggesting that bosentan is a safe option for managing PAH .

Case Studies

Several case studies have documented the positive impact of bosentan on patients with PAH:

- Case Study A: A patient with severe PAH showed marked improvement in functional class from WHO Class IV to Class II after six months on bosentan therapy.

- Case Study B: Long-term follow-up indicated stable hemodynamics and quality of life improvements over three years without significant adverse effects.

Eigenschaften

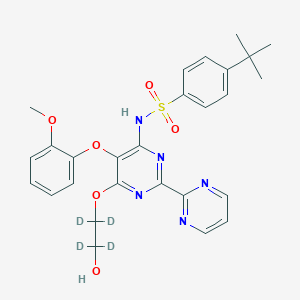

IUPAC Name |

4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32)/i16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPICJJJRGTNOD-RZOBCMOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=NC=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649157 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065472-77-6 | |

| Record name | 4-tert-Butyl-N-[6-{[2-hydroxy(~2~H_4_)ethyl]oxy}-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.